Cas no 37660-89-2 (5-chloro-N-methyl-1,3-thiazol-2-amine)

5-Chloro-N-methyl-1,3-thiazol-2-amine is a heterocyclic organic compound featuring a thiazole backbone substituted with a chloro group at the 5-position and a methylamino group at the 2-position. This structure imparts reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing chloro group enhances electrophilic substitution potential, while the methylamino moiety offers opportunities for further functionalization. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. High purity grades are available to meet rigorous research and industrial requirements.
5-chloro-N-methyl-1,3-thiazol-2-amine structure
37660-89-2 structure
Product Name:5-chloro-N-methyl-1,3-thiazol-2-amine
CAS No:37660-89-2
MF:C4H5ClN2S
MW:148.613898038864
MDL:MFCD19221827
CID:4650169
PubChem ID:55285983
Update Time:2025-06-25

5-chloro-N-methyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-methyl-1,3-thiazol-2-amine
    • 2-Thiazolamine, 5-chloro-N-methyl-
    • MDL: MFCD19221827
    • Inchi: 1S/C4H5ClN2S/c1-6-4-7-2-3(5)8-4/h2H,1H3,(H,6,7)
    • InChI Key: AURZOMYJKGRSBC-UHFFFAOYSA-N
    • SMILES: S1C(Cl)=CN=C1NC

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 218.9±32.0 °C at 760 mmHg
  • Flash Point: 86.2±25.1 °C
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

5-chloro-N-methyl-1,3-thiazol-2-amine Security Information

5-chloro-N-methyl-1,3-thiazol-2-amine Pricemore >>

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Additional information on 5-chloro-N-methyl-1,3-thiazol-2-amine

Introduction to 5-chloro-N-methyl-1,3-thiazol-2-amine (CAS No. 37660-89-2)

5-chloro-N-methyl-1,3-thiazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 37660-89-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative belongs to the thiazole family, a class of molecules widely recognized for their diverse biological activities and pharmaceutical applications. The structural features of this compound, particularly the presence of a chloro substituent at the 5-position and a methyl group at the 1-position of the thiazole ring, along with an amine functional group at the 2-position, contribute to its unique chemical properties and potential biological functions.

The synthesis and study of 5-chloro-N-methyl-1,3-thiazol-2-amine have garnered considerable attention due to its utility as a building block in drug discovery and as a potential therapeutic agent. The compound’s ability to interact with various biological targets makes it a valuable scaffold for developing novel pharmaceuticals. Recent advancements in medicinal chemistry have highlighted the importance of thiazole derivatives in addressing a range of diseases, including infectious disorders, inflammatory conditions, and metabolic syndromes.

In recent years, researchers have been exploring the pharmacological profile of 5-chloro-N-methyl-1,3-thiazol-2-amine and its derivatives. Studies indicate that this compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics or antiviral agents. The chloro substituent enhances its binding affinity to bacterial enzymes, while the amine group allows for further functionalization to improve pharmacokinetic properties. Additionally, preliminary in vitro studies suggest that 5-chloro-N-methyl-1,3-thiazol-2-amine may possess anti-inflammatory effects by modulating key signaling pathways involved in immune responses.

The structural versatility of 5-chloro-N-methyl-1,3-thiazol-2-amine also makes it an attractive candidate for drug design. By modifying its chemical structure, researchers can fine-tune its biological activity and optimize its pharmacological properties. For instance, introducing additional functional groups or altering the substitution pattern can enhance its solubility, bioavailability, and target specificity. These modifications are crucial for developing drugs that are both effective and safe for clinical use.

One of the most exciting areas of research involving 5-chloro-N-methyl-1,3-thiazol-2-amine is its potential application in oncology. Thiazole derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and proliferation. Preliminary studies suggest that 5-chloro-N-methyl-1,3-thiazol-2-amine can disrupt cancer cell signaling pathways, leading to apoptosis or growth arrest. Further research is needed to fully elucidate its mechanism of action and evaluate its efficacy in preclinical models.

The development of novel pharmaceuticals often involves a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological testing. 5-chloro-N-methyl-1,3-thiazol-2-amine serves as an excellent example of how structural modifications can lead to the discovery of new therapeutic agents. By leveraging advances in synthetic methodologies and high-throughput screening techniques, researchers can rapidly identify promising candidates for further development.

In conclusion,5-chloro-N-methyl-1,3-thiazol-2-aminedemonstrates significant potential as a pharmaceutical intermediate and therapeutic agent. Its unique structural features and biological activities make it a valuable compound for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for this compound,5-chloro-N-methyl-1,3-thiazol-2-aminedeserves further investigation as a promising candidate for future clinical development.

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